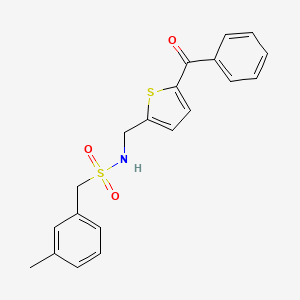

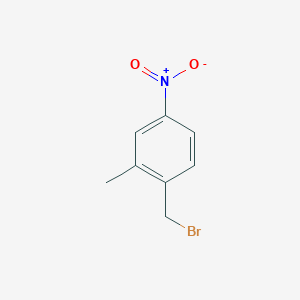

1-(Bromomethyl)-2-methyl-4-nitrobenzene

Overview

Description

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” is an organic compound . It is a derivative of benzene, which is a colorless liquid with a sweet smell and is used primarily as a precursor to heavy chemicals .

Synthesis Analysis

The synthesis of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could involve bromination of toluene under conditions suitable for a free radical halogenation . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” consists of a benzene ring substituted with a bromomethyl group . The IUPAC Standard InChIKey for this compound is WGVYCXYGPNNUQA-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could be complex due to the presence of the bromomethyl group. This group can participate in various reactions, including nucleophilic substitution reactions .Scientific Research Applications

Synthesis of Block Copolymers

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The primary parameters, such as concentration and time that affect the reaction, were evaluated .

Creation of Bifunctional Initiator

This compound has been employed in creating a novel bifunctional initiator for the controlled radical polymerization of styrene .

Production of Bromine-Terminated Polymers

It has been used as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Asymmetric Esterification

“1-(Bromomethyl)-2-methyl-4-nitrobenzene” has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Synthesis of Bromopyrene Derivatives

This compound has been used in the synthesis of bromopyrene derivatives at non-K region and nodal positions for diverse functionalization strategies .

Synthesis of Azabicycloheptanes

It has been used in the synthesis of 7-azabicyclo [2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid. This showcases the potential of bromomethylated azabicycloheptanes in creating rigid, non-chiral analogues of biologically relevant compounds.

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-2-methyl-4-nitrobenzene” could involve the formation of a cyclopropylmethyl bromide anion, which then reacts with the substrate to form the desired product.

Safety and Hazards

The safety data sheet for a similar compound, benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

1-(bromomethyl)-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQVEPTWWMCODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-2-methyl-4-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)

![1-(4-Methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491637.png)

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2491648.png)